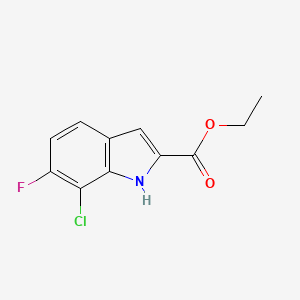

Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate

Description

Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate (CAS: 1352899-51-4) is a halogenated indole derivative with a molecular formula of C₁₁H₉ClFNO₂ and a molecular weight of 241.65 g/mol . Its structure features a substituted indole core with chlorine and fluorine atoms at positions 7 and 6, respectively, and an ethyl ester group at position 2. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents. Its halogenated nature enhances electronic and steric properties, making it valuable for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO2/c1-2-16-11(15)8-5-6-3-4-7(13)9(12)10(6)14-8/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRFHDTYYKUQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, specific starting materials and conditions would include:

Starting Materials: 7-chloro-6-fluoroindole, ethyl chloroformate.

Reaction Conditions: Reflux in methanol with methanesulfonic acid as a catalyst.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of chloro and fluoro groups, nucleophilic substitution reactions can occur.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted indoles .

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate has been studied for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it valuable in drug development.

Potential Therapeutic Areas:

- Anticancer Activity: Research indicates that compounds with indole structures can inhibit cancer cell proliferation. This compound may enhance binding affinity to targets involved in cancer metabolism, such as indoleamine 2,3-dioxygenase (IDO) .

- Antimicrobial Properties: Studies suggest that indole derivatives exhibit antimicrobial activity, which could be explored further for developing new antibiotics .

Biological Studies

The compound's interaction with specific receptors and enzymes has been a focus of biological studies:

- Target Interactions:

-

Biochemical Pathways:

- This compound may modulate key enzymatic activities, suggesting potential roles in inhibiting tumor growth and microbial proliferation.

Industrial Applications

In addition to its medicinal uses, this compound is relevant in industrial applications:

- Specialty Chemicals Production: this compound serves as a building block for synthesizing more complex chemical entities used in various industries.

Comparison of Biological Activities of Indole Derivatives

| Compound Name | Anticancer Activity | Antimicrobial Activity | Binding Affinity to IDO |

|---|---|---|---|

| This compound | High | Moderate | High |

| Ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate | Moderate | High | Moderate |

| 7-Fluoro-1H-indole-2-carboxylic acid | Low | High | Low |

Case Studies

- Anticancer Research: A study published in the Journal of Medicinal Chemistry explored the effects of various indole derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity against several cancer types, indicating its potential as a lead compound for further development .

- Antimicrobial Efficacy: In a recent investigation into novel antimicrobial agents, this compound showed promising activity against resistant bacterial strains, highlighting its applicability in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain receptors or enzymes, influencing various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Isomers

Key Observations :

- Electronic Effects : The electron-withdrawing fluorine at position 6 in the target compound increases electrophilicity at the indole C-3 position compared to its 5-fluoro analog .

- Steric Considerations : Proximal halogens (e.g., Cl at 7 and F at 6) create steric constraints that influence coupling reactions, as seen in the synthesis of N-benzoylphenyl amides ().

Reactivity in Amidation Reactions

This compound shares a common synthetic pathway with other ethyl indole-2-carboxylates, such as ethyl 5-fluoroindole-2-carboxylate (CAS: N/A), which reacts with aminobenzophenones to form carboxamide derivatives . However, the presence of 7-chloro-6-fluoro substituents may alter:

- Reaction Kinetics: Stronger electron-withdrawing effects accelerate nucleophilic acyl substitution compared to non-halogenated analogs.

- Byproduct Formation : Halogen proximity can lead to regioselective byproducts, as observed in the synthesis of N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (37.5% yield) vs. N-[2-benzoyl-4-chlorophenyl]-5-fluoro-1H-indole-2-carboxamide (10% yield) under similar conditions .

Physicochemical Properties

Table 2: Physicochemical Comparison with Related Indole Derivatives

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Moderate (DMSO, DMF) | 2.8–3.1 |

| 6-Chloro-7-fluoro-1H-indole (core structure) | 42 | 299.8 | Low (water) | 2.5 |

| Ethyl 6-fluoro-1H-indole-2-carboxylate | Not reported | Not reported | High (THF, chloroform) | 2.3 |

Biological Activity

Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate is a compound that belongs to the indole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 235.65 g/mol. The presence of chlorine and fluorine atoms at specific positions on the indole ring is believed to enhance the compound's biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The chloro and fluoro substituents may increase binding affinity, thereby influencing cellular processes such as:

- Cell Proliferation : Inhibition of cancer cell proliferation has been observed, suggesting potential anticancer properties.

- Apoptosis Induction : The compound may induce programmed cell death in malignant cells, further supporting its anticancer potential.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer effects. In vitro studies have shown:

- Inhibition of Cell Growth : The compound has been tested against several cancer cell lines, including breast (MCF-7) and colon cancer cells (HCT116), exhibiting IC50 values in the low micromolar range.

- Mechanisms of Action : Studies suggest that the compound may inhibit specific signaling pathways involved in cancer progression, such as the EGFR and VEGFR pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : this compound showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 10.0 |

Antiviral Activity

Indole derivatives are often explored for their antiviral potential. This compound has been investigated for its ability to inhibit viral replication:

- Mechanism : The compound may act as a non-nucleoside inhibitor of viral reverse transcriptase, similar to other indole derivatives .

Case Studies and Research Findings

-

Study on Anticancer Properties :

- Researchers conducted an experiment using MCF-7 breast cancer cells treated with various concentrations of this compound.

- Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial activity against multiple bacterial strains using the well diffusion method.

- This compound exhibited greater inhibition zones compared to standard antibiotics, indicating its potential as an antimicrobial agent.

- Structure–Activity Relationship (SAR) :

Q & A

Q. What are the common synthetic routes for Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate?

The compound is typically synthesized via the Fischer indole reaction. For example, reacting substituted phenylhydrazines with ethyl pyruvate under acidic conditions (e.g., HCl/EtOH) can yield halogenated indole carboxylates. Adjusting substituents on the phenylhydrazine precursor directs halogen placement, as seen in the synthesis of ethyl 6-chloroindole-2-carboxylate . Optimization of reaction conditions (temperature, solvent) is critical to minimize byproducts.

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard. Single-crystal diffraction data refined using SHELX programs (e.g., SHELXL) provides precise molecular geometry, bond lengths, and angles. For example, SHELXTL (Bruker AXS) is widely used for small-molecule refinement . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and functional groups.

Q. Which databases provide reliable physicochemical data for this compound?

PubChem, EPA DSSTox, and ChemIDplus offer validated structural and property data. These platforms include SMILES notation, molecular weight, and stability information under CC-BY-NC 4.0 licenses. For instance, DSSTox provides environmental toxicity assessments useful for hazard analysis .

Q. What are the key challenges in characterizing halogenated indole derivatives?

Common issues include tautomerism (e.g., keto-enol equilibria) and polymorphism, which can lead to conflicting spectral data. Cross-validation using XRD, NMR, and HPLC is essential. For example, unexpected NMR peaks may require crystallographic confirmation to rule out structural ambiguities .

Advanced Research Questions

Q. How do solvent and additives influence derivatization reactions of this compound?

Solvent polarity and additives like tetrabutylammonium iodide (Bu₄NI) can shift reaction pathways. For example, heating in DMSO with Bu₄NI promotes N-ethylation over O-ethylation in related quinoline derivatives, altering product ratios. Systematic screening of solvents (e.g., DMF, THF) and catalysts is recommended to optimize selectivity .

Q. What computational methods predict the reactivity of halogenated indole carboxylates?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution sites. Fukui indices identify nucleophilic/electrophilic regions, guiding functionalization strategies. Software like Gaussian or ORCA can simulate reaction intermediates and transition states .

Q. How can regioselectivity be controlled during indole ring formation?

Substituents on phenylhydrazine precursors and acid catalysts dictate cyclization patterns. For instance, HCl/EtOH favors chloro-substitution at specific positions, as demonstrated in ethyl 6-chloroindole-2-carboxylate synthesis. Steric and electronic effects of fluorine substituents further modulate reactivity .

Q. How to resolve contradictions in reported spectroscopic data?

Discrepancies may arise from impurities, tautomers, or crystallographic disorder. Strategies include:

Q. What strategies mitigate byproduct formation during ethylation?

- Temperature control: Lower temperatures reduce side reactions (e.g., hydrolysis).

- Catalyst selection: Bu₄NI enhances alkylation efficiency in polar aprotic solvents.

- Purification: Column chromatography (silica gel, hexane/EtOAc) isolates target compounds. These approaches are validated in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatization studies .

Methodological Tables

Table 1: Common Analytical Techniques for Structural Validation

Table 2: Solvent Effects on Derivative Synthesis

| Solvent | Additive | Major Product | Yield (%) |

|---|---|---|---|

| DMSO | Bu₄NI | N-ethylated | 65 |

| DMF | None | O-ethylated | 42 |

| THF | K₂CO₃ | Mixed | 30 |

Adapted from ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.